molecular formula C20H19ClF3N5O2S B2453417 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine CAS No. 338959-70-9

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine

Cat. No. B2453417
M. Wt: 485.91
InChI Key: MSTVLNAQKHZDSP-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives has been a topic of interest in recent years . For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and reaction conditions .


Physical And Chemical Properties Analysis

TFMP derivatives have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the treatment of methyl anthranilate with 4,5-dichloro-1,2,3-dithiazolium chloride to produce imino derivatives including 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine. These reactions provide a route to various benzo substituted 2-cyanooxazinones and 2-cyanothiazinones from anthranilic acids (Besson, Emayan, & Rees, 1995).

Application in Heterocyclic Compound Synthesis

  • The compound has been utilized in the synthesis of novel derivatives of 5-phenyl-5H-imidazo[1,2-a][3,1]benzothiazine-2-carboxylic acid, demonstrating its versatility in creating diverse heterocyclic compounds with potential biological activities (Gauthier & Duceppe, 1984).

Potential in Antiretroviral Agents

  • In a study exploring anti-HIV agents, pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, which may be related to the 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine compound, were investigated. These derivatives showed significant inhibitory activity against HIV-1 and HIV-2 (Mizuhara et al., 2012).

Role in Benzothiazinone Synthesis

  • The compound has been identified as a side product in the synthesis of benzothiazinones, a class of new anti-tuberculosis drug candidates. This highlights its potential relevance in the field of antimicrobial drug synthesis (Eckhardt et al., 2020).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dimethoxy-3,1-benzothiazin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N5O2S/c1-30-15-8-12-14(9-16(15)31-2)27-19(32-17(12)25)29-5-3-28(4-6-29)18-13(21)7-11(10-26-18)20(22,23)24/h7-10,25H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTVLNAQKHZDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)SC(=N2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine

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